molecular formula C₁₈H₂₃D₃BrNO B1146718 Dextromethorphan-d3 Hydrobromide CAS No. 1443149-12-9

Dextromethorphan-d3 Hydrobromide

Cat. No.: B1146718
CAS No.: 1443149-12-9
M. Wt: 355.33
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dextromethorphan-d3 Hydrobromide is a deuterium-labeled analog of dextromethorphan (DXM), specifically designed for use as an internal standard in bioanalytical method development. Its primary research application is in the accurate quantification of dextromethorphan and its active metabolite, dextrorphan, in biological matrices such as plasma, which is crucial for advanced pharmacokinetic studies . Using a stable isotope-labeled internal standard like Dextromethorphan-d3 minimizes analytical variability and enhances the reliability, sensitivity, and specificity of data obtained from techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Dextromethorphan is a widely studied compound with a multi-faceted pharmacological profile. While its over-the-counter use is as an antitussive, its research applications are extensive. It is a known non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor . It also acts as a serotonin and norepinephrine reuptake inhibitor . These mechanisms underpin its investigation in various preclinical and clinical research areas, including as a neuroprotective agent in models of cerebral ischemia, a potential therapy for pseudobulbar affect, and a rapid-acting antidepressant in combination formulations . The metabolism of dextromethorphan is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, and its status is often used as a phenotyping tool in clinical pharmacology . This compound is an essential tool for researchers elucidating the complex absorption, distribution, metabolism, and excretion (ADME) properties of dextromethorphan and for exploring its potential in these diverse neurological and psychiatric contexts.

Properties

CAS No.

1443149-12-9

Molecular Formula

C₁₈H₂₃D₃BrNO

Molecular Weight

355.33

Synonyms

(9α,13α,14α)-3-Methoxy-d3-17-(methyl)morphinan Hydrobromide;  (+)-3-Methoxy-d3-N-(methyl-d3)morphinan;  d-3-Methoxy-d3-N-(methyl-d3)morphinan Hydrobromide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dextromethorphan-d3 Hydrobromide involves the incorporation of deuterium atoms into the Dextromethorphan molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated acids.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions: Dextromethorphan-d3 Hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dextrophan-d3, a major metabolite.

    Reduction: Reduction reactions can convert the compound back to its parent form.

    Substitution: Halogenation and other substitution reactions can modify the molecule further.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or other nucleophiles.

Major Products:

    Dextrorphan-d3: Formed through oxidation.

    Various Substituted Derivatives: Depending on the substitution reactions performed.

Scientific Research Applications

Scientific Research Applications

Dextromethorphan-d3 hydrobromide has been explored in several key areas of research:

  • Neuroprotection : Research indicates that dextromethorphan may have neuroprotective effects, particularly in conditions such as stroke and traumatic brain injury. Studies suggest it may improve neurological outcomes by modulating NMDA receptor activity and sigma-1 receptor pathways .
  • Depression : Recent studies have highlighted dextromethorphan's rapid antidepressant effects, drawing parallels to ketamine's mechanism of action. This has led to investigations into its use for major depressive disorder, particularly in combination with bupropion .
  • Pseudobulbar Affect : The FDA approved a combination therapy of dextromethorphan and quinidine for treating pseudobulbar affect, characterized by uncontrollable emotional outbursts. This application underscores the compound's role beyond cough suppression .
  • Pain Management : Dextromethorphan has been studied for its analgesic properties in various pain conditions, including cancer-related pain and neuropathic pain. Its efficacy in these areas is attributed to its interaction with multiple neurotransmitter systems .
  • Seizures : Some clinical trials have reported that dextromethorphan may be effective in managing refractory seizures, suggesting a potential role as an adjunct therapy in epilepsy .

Table 1: Summary of Research Findings on this compound

ApplicationStudy FocusKey Findings
NeuroprotectionStroke and TBIImproved neurological outcomes; modulation of NMDA receptors .
DepressionMajor depressive disorderRapid antidepressant effects comparable to ketamine .
Pseudobulbar AffectEmotional dysregulationEffective in reducing symptoms when combined with quinidine .
Pain ManagementCancer-related and neuropathic painDemonstrated analgesic effects; interaction with pain pathways .
SeizuresRefractory seizuresPotential efficacy noted; further research needed .

Pharmacological Mechanisms

Dextromethorphan exerts its effects through several mechanisms:

  • NMDA Receptor Antagonism : It blocks NMDA receptors, which are involved in excitatory neurotransmission, contributing to its neuroprotective properties.
  • Sigma Receptor Agonism : This action is believed to mediate some of its antidepressant effects.
  • Serotonin Modulation : Dextromethorphan influences serotonin pathways, which may explain its efficacy in mood disorders and seizure management .

Mechanism of Action

Dextromethorphan-d3 Hydrobromide exerts its effects primarily through:

    NMDA Receptor Antagonism: It acts as a low-affinity uncompetitive antagonist of the NMDA receptor, which plays a role in modulating pain and neuroprotection.

    Sigma-1 Receptor Agonism: It also acts as an agonist at sigma-1 receptors, which are involved in neuroprotection and modulation of neurotransmitter release.

    Nicotinic Receptor Antagonism: It can antagonize α3/β4 nicotinic receptors, contributing to its effects on the central nervous system.

Comparison with Similar Compounds

Analytical and Stability Comparisons

Stability Profiles

Condition Dextromethorphan-d3 HBr Dextromethorphan HBr
Storage -20°C Tight containers at room temperature
Degradation Pathways Not explicitly studied; assumed similar Acidic/alkaline hydrolysis; oxidative degradation
Recovery after Stress N/A 96.01% (alkaline hydrolysis)

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Dextromethorphan-d3 Hydrobromide in pharmaceutical formulations?

  • Methodology : Use reverse-phase HPLC with UV detection. Prepare a standard solution of USP Dextromethorphan Hydrobromide RS (0.06 mg/mL in 0.1% phosphoric acid) and a sample solution by extracting tablet powder with methanol and acid. Inject equal volumes (10 µL) and calculate purity using peak response ratios (rU/rSr_U/r_S) and the formula:
    Quantity=370.33352.32×100C×rUrS\text{Quantity} = \frac{370.33}{352.32} \times 100C \times \frac{r_U}{r_S}

Ensure system suitability via retention time reproducibility and resolution from impurities .

Q. How can derivative UV spectroscopy be optimized for direct quantification of this compound?

  • Methodology : Apply first-, second-, or third-order derivative spectroscopy to suppress matrix interference. Calibrate using standard solutions (e.g., 5–50 µg/mL) and measure amplitudes at zero-crossing points. Validate by comparing results with HPLC assays. This method is suitable for rapid analysis of pure and formulated samples .

Q. What protocols ensure accurate impurity profiling for this compound?

  • Methodology :

  • Phenolic compounds : Add ferric chloride and potassium ferricyanide TS to a 5 mg sample. A blue-green color indicates failure (NMT 0.001%) .
  • N,N-Dimethylaniline : Test via colorimetric comparison after nitrosation. The sample must not exceed the standard solution’s straw-yellow color .
  • Residue on ignition : Ignite 1 g of sample; residual mass should be ≤0.1% .

Advanced Research Questions

Q. How can isotopic interference from deuterium in this compound be minimized during LC-MS/MS pharmacokinetic studies?

  • Methodology : Use deuterated internal standards (e.g., Dextromethorphan-d3 and Dextrorphan-d4) to correct for matrix effects. Optimize chromatographic separation with a C18 column and 0.1% formic acid in mobile phases. Validate linearity (1–100 ng/mL) and specificity in hemolyzed/hyperlipemic plasma .

Q. What strategies resolve contradictions in purity assessments between HPLC and GC-MS for deuterated analogs?

  • Methodology :

  • HPLC : Prioritize for routine purity checks (>99% for N-CD3 derivatives) due to higher resolution for polar impurities.
  • GC-MS : Use to detect volatile contaminants (e.g., N-CH3, N-CH2D) via fragmentation patterns. Note that GC-MS may underestimate purity (97–98%) due to column degradation of hydrobromide salts .
  • Cross-validate with 1^1H NMR to confirm deuterium incorporation and rule out diastereomeric interference .

Q. How do isotopic effects influence the optical rotation and stability of this compound?

  • Methodology : Measure specific rotation at 325 nm (18 mg/mL in water) and compare with non-deuterated analogs. Deuterium substitution may reduce rotational magnitude by ≤1% due to altered bond vibrations. For stability, conduct accelerated degradation studies (40°C/75% RH) and monitor deuterium retention via MS .

Methodological Considerations for Data Analysis

Q. How should researchers handle discrepancies in water content determination between Karl Fischer titration and loss on drying?

  • Methodology : Karl Fischer (Method Ia) is preferred for accuracy (3.5–5.5% water content). If loss on drying exceeds limits, check for residual solvents (e.g., methanol) via headspace GC. Adjust storage conditions to avoid hygroscopicity .

Q. What statistical approaches are critical for pharmacokinetic parameter calculations in deuterated drug studies?

  • Methodology : Apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin. Calculate AUC0_{0-\infty} via the linear trapezoidal method and adjust for isotopic half-life differences. Use ANOVA to compare metabolic ratios (dextromethorphan/dextrorphan) between deuterated and non-deuterated cohorts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.